Sepin-1

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Sepin-1 is the benchmark separase inhibitor defined by a noncompetitive mechanism (IC50 14.8 µM) and an indispensable 5-nitro pharmacophore—substitution at this position abolishes activity. Deploy in ESPL1-overexpressing breast, neuroblastoma, or lung cancer models for target-validated antiproliferative effects. Proven synergy with gefitinib induces PANoptosis-driven tumor regression, overcoming EGFR-TKI resistance. Use as the reference standard for all 2H-benzimidazole-1,3-dioxide analog SAR campaigns. Demand batch-specific CoA; do not accept uncharacterized generic cysteine protease inhibitors.

Molecular Formula C9H9N3O4
Molecular Weight 223.19 g/mol
Cat. No. B1681625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSepin-1
SynonymsSepin-1;  Sepin 1;  Sepin1
Molecular FormulaC9H9N3O4
Molecular Weight223.19 g/mol
Structural Identifiers
SMILESCC1(N(C2=C([N+]1=O)C=CC(=C2)[N+](=O)[O-])[O-])C
InChIInChI=1S/C9H9N3O4/c1-9(2)10(13)7-4-3-6(12(15)16)5-8(7)11(9)14/h3-5H,1-2H3
InChIKeyYLVSVJDCTDBERH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sepin-1: A Validated Noncompetitive Separase Inhibitor for Targeted Oncology Research and Drug Development


Sepin-1 (CAS 163126-81-6), also known as 2,2-dimethyl-5-nitro-2H-benzimidazole-1,3-dioxide, is a small-molecule noncompetitive inhibitor of the cysteine protease separase, with a half-maximal inhibitory concentration (IC50) of 14.8 µM in fluorogenic Rad21 peptide cleavage assays [1]. The compound was identified through high-throughput screening and has demonstrated consistent antiproliferative activity across multiple human cancer cell lines [2]. Sepin-1 serves as the foundational lead compound for the 2H-benzimidazole-1,3-dioxide class of separase inhibitors [3].

Why Sepin-1 Cannot Be Substituted with Uncharacterized Benzimidazole Dioxide Analogs or Other Cysteine Protease Inhibitors


Sepin-1 is not simply interchangeable with other benzimidazole-1,3-dioxide derivatives or generic cysteine protease inhibitors. Structure-activity relationship (SAR) studies have established that the 5-nitro (-NO2) group is a critical pharmacophore; its replacement with alternative functional groups consistently reduces or abolishes separase inhibitory activity [1]. Furthermore, the noncompetitive inhibition mechanism, which operates independently of substrate binding site saturation, may produce distinct pharmacological profiles compared to competitive inhibitors [2]. Notably, the structurally related compound Sephin1 (icerguastat) targets an entirely different protein—the phosphatase regulatory subunit PPP1R15A—demonstrating that minor structural variations within the benzimidazole dioxide scaffold can yield profoundly divergent target selectivity and biological functions [3].

Quantitative Evidence Differentiating Sepin-1 from Closest Analogs and In-Class Candidates for Informed Procurement Decisions


Structural Determinants of Inhibitory Activity: The 5-Nitro Group as a Non-Substitutable Pharmacophore

The 5-nitro (-NO2) substitution on the benzimidazole-1,3-dioxide scaffold is essential for separase inhibitory activity. Replacement of this group with alternative functionalities results in a marked reduction in enzyme inhibition, with quantitative differences in separase activity inhibition observed between Sepin-1 and its des-nitro or substituted analogs [1]. This SAR profile directly informs the selection of appropriate chemical probes versus inactive or low-potency analogs that may appear structurally similar in vendor catalogs.

Structure-Activity Relationship Medicinal Chemistry Lead Optimization

Target Selectivity: Divergent Protein Targets Between Structurally Similar Benzimidazole Dioxides

The structurally similar compound Sephin1 (also known as icerguastat) is a selective inhibitor of the phosphatase regulatory subunit PPP1R15A (R15A) and shows no reported separase inhibitory activity [1]. Sepin-1, by contrast, inhibits separase with an IC50 of 14.8 µM and does not inhibit PPP1R15A at comparable concentrations [2]. This divergent target engagement profile underscores that minor structural differences (specifically the 5-nitro group and C2 gem-dimethyl substitution pattern) determine entirely distinct biological activities within the benzimidazole dioxide scaffold.

Target Selectivity Chemical Probe Specificity Off-Target Activity

Metabolic Stability and CYP450 Inhibition Profile: In Vitro Cross-Species Comparative Data

In vitro liver microsome studies have characterized the metabolic stability and cytochrome P450 inhibition profile of Sepin-1 across human, mouse, and rat species. Seven major CYP450 isoforms were evaluated using FDA-recommended probe substrates [1]. Sepin-1 demonstrated moderate inhibition (IC50 < 10 µM) of CYP1A2, CYP2C19, and CYP3A4, while showing weak inhibition (IC50 > 10 µM) of CYP2B6, CYP2C8/9, and CYP2D6 [1]. Additionally, seven metabolites were identified in human liver microsomes, including one cysteine-Sepin-1 adduct and one glutathione-Sepin-1 adduct, with full cross-species concordance observed in mouse and rat microsomes [1].

Drug Metabolism CYP450 Inhibition Drug-Drug Interaction ADME

In Vivo Pharmacokinetics and Tolerability: 28-Day Repeat-Dose Rat Study Results

A 28-day repeat-dose intravenous pharmacokinetic and tolerability study was conducted in Sprague-Dawley rats as part of IND-enabling preclinical development for Sepin-1 [1]. Sepin-1 was administered once daily at three dose levels (5, 10, and 20 mg/kg) with blood sampling on days 1 and 28 [1]. Sepin-1 demonstrated rapid metabolism with a Tmax of 5-15 minutes and a biphasic elimination profile showing T1/2 of approximately 0.5 hours (distribution phase) and 4 hours (terminal elimination phase) [2]. The compound was well-tolerated with no significant mortality or morbidity observed over the 28-day dosing period [2].

Pharmacokinetics In Vivo Toxicology Preclinical Development IND-Enabling Studies

Downstream Biomarker Modulation: FoxM1/Raf Axis Suppression as a Pharmacodynamic Indicator

Sepin-1 treatment reduces both protein and mRNA expression levels of the oncogenic transcription factor FoxM1 in breast cancer cells, an effect not uniformly observed with all separase-modulating agents [1]. Mechanistic studies indicate that Sepin-1-induced downregulation of Raf expression negatively affects FoxM1 phosphorylation via the Raf-MEK-ERK pathway and may impair FoxM1 nuclear translocation [1]. This dual suppression of Raf and FoxM1 represents a downstream pharmacodynamic effect that distinguishes Sepin-1 from inhibitors that target separase catalytic activity alone without modulating this transcriptional regulatory axis.

Pharmacodynamics Biomarker FoxM1 Cell Cycle

Correlation Between Cellular Sensitivity and Separase Expression Levels

Cellular sensitivity to Sepin-1 is positively correlated with endogenous separase protein expression levels across multiple cancer cell lines and tumor types [1]. This expression-dependent activity profile supports a biomarker-driven approach for selecting appropriate preclinical models and experimental systems. The observed correlation suggests that Sepin-1 is most active in separase-overexpressing contexts—a feature that distinguishes it from broad-spectrum cytotoxic agents that lack such biomarker-defined activity windows.

Biomarker Patient Stratification Target Engagement Personalized Oncology

Optimal Research and Preclinical Development Applications for Sepin-1 Based on Validated Performance Data


Target Validation Studies in Separase-Overexpressing Cancer Models

Sepin-1 is optimally deployed in cancer cell lines and xenograft models with documented separase overexpression, where cellular sensitivity is positively correlated with target expression levels. Appropriate models include breast cancer, neuroblastoma, and lung cancer systems that exhibit high ESPL1 transcript levels. Researchers should pre-screen models for separase protein expression to maximize the likelihood of observing meaningful antiproliferative effects [1].

Combination Therapy Studies with Kinase Inhibitors to Overcome Drug Resistance

Sepin-1 has demonstrated utility in combination therapy paradigms to overcome resistance to kinase inhibitors such as gefitinib in lung cancer models. The combination of Sepin-1 with gefitinib induced significant regression of lung xenograft tissues, an effect mechanistically linked to PTBP1/TAK1/RIPK1-mediated PANoptosis [1]. This application scenario leverages Sepin-1's unique mechanism rather than direct cytotoxicity and is most relevant for researchers investigating strategies to circumvent acquired resistance to EGFR-targeted therapies.

In Vivo Preclinical Efficacy Studies in Immunocompetent or Xenograft Tumor Models

Investigators planning in vivo tumor growth inhibition studies can reference established dosing regimens from the 28-day repeat-dose rat pharmacokinetic study (5-20 mg/kg IV daily). The compound's tolerability profile at these doses, with no significant mortality or morbidity, supports multi-week efficacy protocols. Researchers should account for the compound's relatively short plasma half-life when designing dosing schedules and consider formulation strategies that may extend exposure duration [1].

Structure-Activity Relationship and Lead Optimization Programs Targeting the Benzimidazole Dioxide Scaffold

Medicinal chemistry teams engaged in separase inhibitor optimization should utilize Sepin-1 as the benchmark reference standard against which analog potency is compared. The SAR data indicating that the 5-nitro group is essential for activity, while C2 alkyl chain modifications produce only moderate potency changes, provides a validated starting point for iterative chemical optimization [1]. All newly synthesized analogs should be directly benchmarked against Sepin-1 in standardized separase enzymatic assays using the fluorogenic Rad21 peptide substrate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sepin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.